

TUG-891: A Comparative Guide to its In Vitro and In Vivo Activity

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Compound of Interest

Compound Name: TUG 891

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This guide provides an objective comparison of the in vitro and in vivo experimental data on TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. TUG-891 has emerged as a critical tool for elucidating the physiological roles of FFA4 and as a potential therapeutic agent for metabolic and inflammatory diseases.^{[1][2][3]} This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows to facilitate a comprehensive understanding of TUG-891's activity.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of TUG-891 in comparison to other relevant FFA4 agonists.

Table 1: In Vitro Potency (pEC50) of FFA4 Agonists at Human FFA4^[1]

| Ligand | Calcium Mobilization | β -Arrestin-2 Recruitment | ERK Phosphorylation |
|--------------------------------|----------------------|---------------------------------|---------------------|
| TUG-891 | 7.36 | 7.62 | 6.51 |
| α -Linolenic Acid (aLA) | 5.67 | 5.81 | <5 |
| GW9508 | 6.54 | 6.64 | 5.54 |
| NCG21 | 5.77 | 6.07 | <5 |

Table 2: In Vitro Potency (pEC50) of TUG-891 at Human vs. Mouse FFA4^[1]

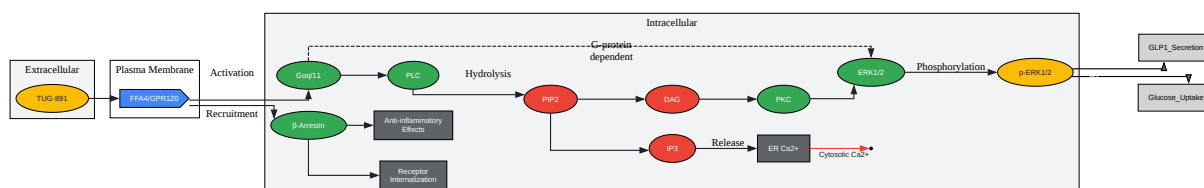
| Species | Calcium Mobilization | β -Arrestin-2 Recruitment |
|---------|----------------------|---------------------------------|
| Human | 7.36 | 7.62 |
| Mouse | 7.77 | 7.77 |

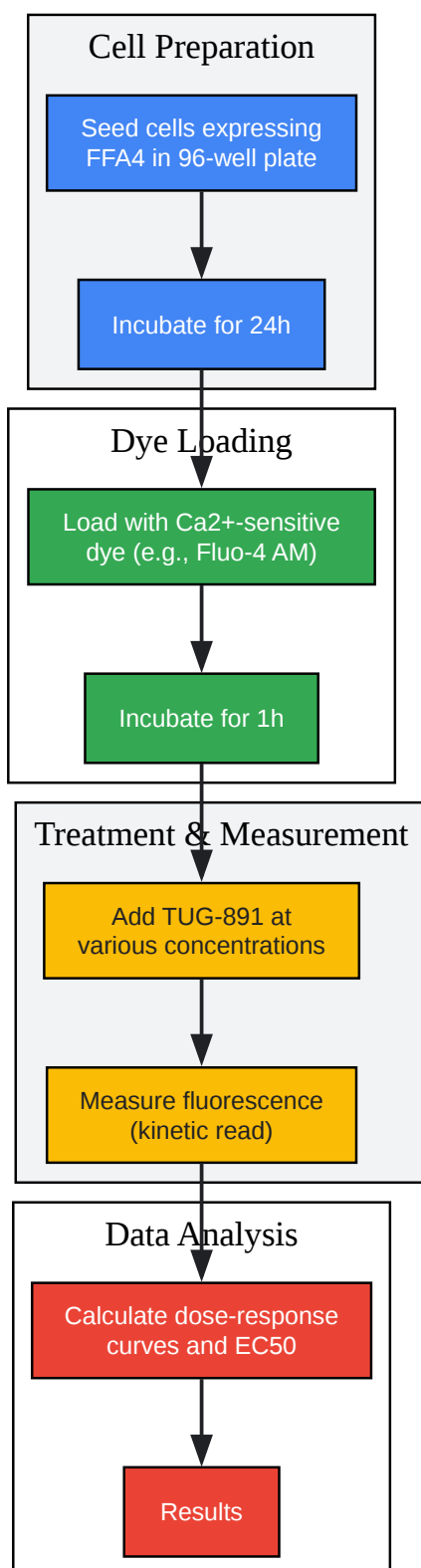
Table 3: In Vitro Anti-Inflammatory Activity of TUG-891

| Cell Line | Assay | Ligand | pIC50 |
|----------------------|-------------------------------------------------|--------------------------------|-------|
| RAW264.7 Macrophages | Inhibition of LPS-induced TNF- α release | TUG-891 | 5.86 |
| RAW264.7 Macrophages | Inhibition of LPS-induced TNF- α release | α -Linolenic Acid (aLA) | 4.79 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.





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References

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- 2. (Open Access) The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism (2013) | Brian D. Hudson | 181 Citations [scispace.com]
- 3. TUG-891 - Wikipedia [en.wikipedia.org]
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